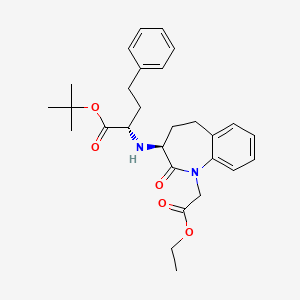
ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide with a specific sequence of amino acids. This peptide is often used in biochemical research due to its unique properties, including its ability to act as a fluorogenic substrate for certain enzymes. The presence of 3-nitrotyrosine in the sequence allows for specific interactions and reactions that are valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added .
Key reagents and conditions used in the synthesis include:
- Fmoc-protected amino acids
- Coupling reagents such as HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide)
- Solvents like DMF (dimethylformamide) and DCM (dichloromethane)
- Cleavage reagents such as TFA (trifluoroacetic acid) to remove the peptide from the resin .
Industrial Production Methods: While the industrial production of this specific peptide is not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-purity reagents, and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
- Oxidation : The 3-nitrotyrosine residue can be further oxidized under specific conditions.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The peptide can participate in substitution reactions, particularly at the amino acid side chains .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide for oxidation reactions.
- Reducing agents like sodium dithionite for reduction reactions.
- Substitution reagents depending on the specific reaction desired .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group on tyrosine would yield an amino-tyrosine derivative .
Scientific Research Applications
ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH has several applications in scientific research:
- Biochemistry : Used as a fluorogenic substrate to study enzyme kinetics and activity.
- Biology : Helps in understanding protein-protein interactions and cellular processes.
- Medicine : Potential applications in drug development and diagnostic assays.
- Industry : Utilized in the development of biochemical assays and research tools .
Mechanism of Action
The mechanism of action of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH involves its interaction with specific enzymes. The 3-nitrotyrosine residue acts as a fluorogenic probe, which can be cleaved by enzymes such as proline-specific endopeptidases. This cleavage results in a measurable fluorescent signal, allowing researchers to monitor enzyme activity and study various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds:
- ABZ-GLY-ALA-ALA-PRO-PHE-TYR-ASP-OH : Similar structure but lacks the nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-IODO-TYR-ASP-OH : Contains an iodine atom instead of a nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-BROMO-TYR-ASP-OH : Contains a bromine atom instead of a nitro group on tyrosine .
Uniqueness: The presence of the 3-nitrotyrosine residue in ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH makes it unique. This modification allows for specific interactions and reactions that are not possible with other similar compounds. The nitro group provides a distinct chemical handle for various biochemical assays and research applications .
Properties
CAS No. |
142689-23-4 |
|---|---|
Molecular Formula |
C42H49N9O14 |
Molecular Weight |
903.903 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C42H49N9O14/c1-22(45-34(53)21-44-37(57)26-11-6-7-12-27(26)43)36(56)46-23(2)41(61)50-16-8-13-31(50)40(60)48-28(17-24-9-4-3-5-10-24)38(58)47-29(39(59)49-30(42(62)63)20-35(54)55)18-25-14-15-33(52)32(19-25)51(64)65/h3-7,9-12,14-15,19,22-23,28-31,52H,8,13,16-18,20-21,43H2,1-2H3,(H,44,57)(H,45,53)(H,46,56)(H,47,58)(H,48,60)(H,49,59)(H,54,55)(H,62,63)/t22-,23-,28-,29-,30-,31-/m0/s1 |
InChI Key |
YFKGMJLLMZQPKC-AUXMUZBESA-N |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)




![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)



